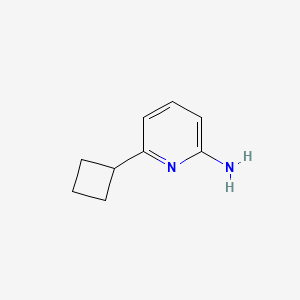
6-Cyclobutylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclobutylpyridin-2-amine is a chemical compound with the CAS Number: 1159817-43-2 and a molecular weight of 148.21 . Its IUPAC name is 6-cyclobutyl-2-pyridinamine .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a cyclobutyl group . The InChI code for this compound is 1S/C9H12N2/c10-9-6-2-5-8(11-9)7-3-1-4-7/h2,5-7H,1,3-4H2,(H2,10,11) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyridine compounds are known to participate in a variety of chemical reactions. They are often used as building blocks in supramolecular chemistry and as ligands for transition metal catalysts and luminescent complexes .Physical and Chemical Properties Analysis
This compound has a molecular weight of 148.21 . Its density is predicted to be 1.134±0.06 g/cm3, and its boiling point is predicted to be 291.8±28.0 °C .Wissenschaftliche Forschungsanwendungen
Advanced Synthesis & Catalysis
2-Aminopyridines, including derivatives like 6-Cyclobutylpyridin-2-amine, are critical for producing bioactive natural products and organic materials due to their unique structural core. These compounds are synthesized through reactions between dibromopyridine and different amines, followed by C-C cross-coupling reactions facilitated by palladium catalysts. This process underscores the importance of 2-aminopyridines in creating medicinally relevant compounds and emphasizes the need for new synthetic methods to access these structures efficiently (Bolliger, Oberholzer, & Frech, 2011).
Chemical Communications
The solvent-free copper-catalysed amination of aryl halides, utilizing compounds similar to this compound, showcases the compound's utility in forming secondary or tertiary amines. This methodology benefits from high yields and demonstrates the versatility of cyclobutylpyridin-2-amine derivatives in synthesizing a wide array of amines without the need for solvents, presenting a greener alternative in organic synthesis (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).
ACS Catalysis
Palladium-catalyzed carbonylative cyclization of amines, involving structures akin to this compound, facilitates the formation of γ-lactams from N-(2-pyridyl)sulfonyl-protected amines. This reaction illustrates the compound's role in the late-stage diversification of amino acids and peptides, offering a route to functionalize amine-based moieties into γ-lactam derivatives, which are prevalent in pharmaceuticals (Hernando, Villalva, Martínez, Alonso, Rodríguez, Arrayás, & Carretero, 2016).
Dalton Transactions
Explorations into the azomethine CN bonds in nickel(II) and copper(II) complexes of pyridine-containing Schiff-base macrocyclic ligands have led to the development of novel macrocyclic complexes. These findings offer insights into the synthesis and reactivity of compounds that include or resemble this compound, contributing to our understanding of metal-organic interactions and their applications in materials science (Herrera, Kalayda, Disch, Wikstrom, Korendovych, Staples, Campana, Nazarenko, Haas, & Rybak-Akimova, 2003).
Organic Letters
Research into the synthesis of novel fluoropicolinate herbicides through cascade cyclization of fluoroalkyl alkynylimines with primary amines highlights the importance of compounds like this compound in agrochemical development. This innovative approach enables the creation of picolinates, which serve as potent herbicides, underscoring the compound's potential in contributing to more effective and sustainable agricultural practices (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 6-Cyclobutylpyridin-2-amine are currently under investigation. The compound is known to be involved in clinical trials for neuropathic pain associated with Diabetic Peripheral Neuropathy (DPN) .
Mode of Action
The interaction of the compound with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
Given the compound’s involvement in neuropathic pain management, it is likely to interact with pathways related to pain perception and signal transmission
Result of Action
Given its current use in clinical trials for neuropathic pain, it is likely that the compound has effects on neuronal cells and pain signaling pathways
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented. Factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s action. More research is needed to understand these influences .
Eigenschaften
IUPAC Name |
6-cyclobutylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9-6-2-5-8(11-9)7-3-1-4-7/h2,5-7H,1,3-4H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGDQVVMZAPJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
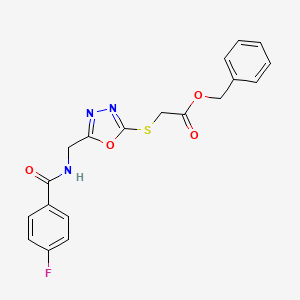
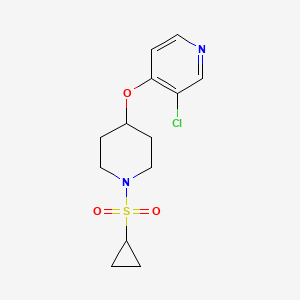
![Ethyl 4-[(2,5-dichlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2876435.png)
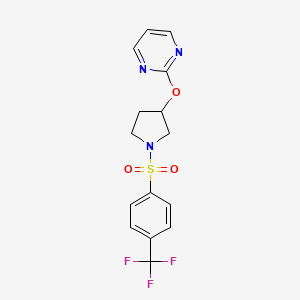
![(4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2876439.png)
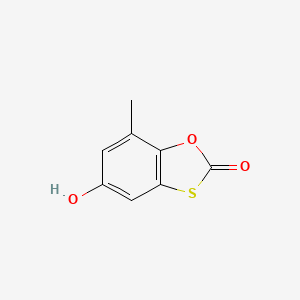
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2876441.png)

![5,11-dihydroxy-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione](/img/structure/B2876443.png)
![5-[[3-(Hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]pyridine-2-carbonitrile](/img/structure/B2876444.png)
![2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2876445.png)

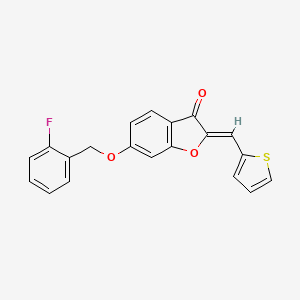
![N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-2-phenoxyacetamide](/img/structure/B2876449.png)
